11(12)-EET ethanolamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

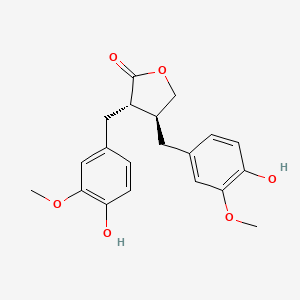

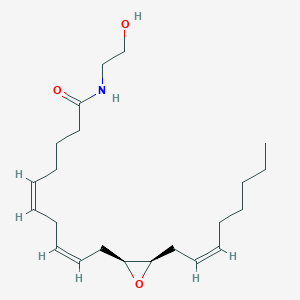

Arachidonoyl ethanolamide (AEA; anandamide) is an endogenous lipid neurotransmitter with cannibingeric activity, binding to both the central cannabinoid (CB1) and peripheral cannabinoid CB2 receptors. Fatty acid amide hydrolase (FAAH) is the enzyme responsible for the hydrolysis and inactivation of AEA. Metabolism of AEA by cyclooxygenase-2, leading to formation of prostaglandin ethanolamides, and by lipoxygenases has also been documented. 11(12)-EET ethanolamide is a potential cytochrome P450 (CYP450) metabolite of AEA, although specific stereochemistry rather than a racemic mixture would likely ensue from enzymatic metabolism. CYP450 metabolism of AEA may be particularly relevant under conditions of FAAH inhibition. Evidence for the formation of 11(12)-EET ethanolamide in vivo has not been documented.

Applications De Recherche Scientifique

Endocannabinoid System Involvement

11(12)-EET ethanolamide is a significant component in the metabolism of anandamide, an endocannabinoid, by cytochrome P450 enzymes. This process leads to the formation of hydroxyeicosatetraenoic acid ethanolamides and epoxyeicosatrienoic acid ethanolamides, which are essential in various physiological functions such as neurological, immune, cardiovascular activities, and blood pressure regulation (Snider et al., 2007). Additionally, LC-MS/MS analysis techniques have been developed to study the biotransformation of EET-ethanolamides and their involvement in biological systems (Rand et al., 2018).

Vascular and Renal Health

11(12)-EET ethanolamide plays a crucial role in the vasodilator response in the rat perfused mesenteric vasculature, indicating its potential in managing vascular health and addressing abnormalities associated with diabetes (Bihzad & Yousif, 2017). It also affects renal vascular tone and K(+)-channel activity, suggesting its importance in kidney health and function (Zou et al., 1996).

Neurological and Immune Systems

A Cytochrome P450-derived epoxygenated metabolite of anandamide, which includes 11(12)-EET ethanolamide, acts as a potent cannabinoid receptor 2-selective agonist. This suggests its significant role in the central nervous system and its potential impact on neuroinflammation and immune cell function (Snider et al., 2009).

Potential in Neovasculogenesis

11(12)-Epoxyeicosatrienoic acid significantly induces neovasculogenesis through various signaling pathways, implying its crucial role in vascular tissue repairing and the development of new blood vessels (Hung et al., 2022).

Blood Pressure Regulation

EETs, including 11(12)-EET ethanolamide, are key in regulating vascular tone and blood pressure control. Studies on EET analogs highlight their potential in treating hypertension and other cardiovascular diseases (Imig et al., 2010).

Propriétés

Formule moléculaire |

C22H37NO3 |

|---|---|

Poids moléculaire |

363.5 |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-9-12-15-20-21(26-20)16-13-10-7-6-8-11-14-17-22(25)23-18-19-24/h6,8-10,12-13,20-21,24H,2-5,7,11,14-19H2,1H3,(H,23,25)/b8-6-,12-9-,13-10-/t20-,21+/m1/s1 |

Clé InChI |

TYRRSRADDAROSO-ABRALVTRSA-N |

SMILES |

CCCCC/C=CC[C@H]1O[C@H]1C/C=CC/C=CCCCC(=O)NCCO |

Synonymes |

11(12)-EpETrE Ethanolamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.